N,O-Bis(trimethylsilyl)trifluoroacetamide
Overview
Description
N,O-Bis(trimethylsilyl)trifluoroacetamide is an organosilicon compound widely used in analytical chemistry. It is a colorless liquid that is highly sensitive to moisture and alcohols. This compound is primarily used as a silylation reagent, which means it is employed to introduce trimethylsilyl groups into molecules, enhancing their volatility and stability for gas chromatography and mass spectrometry analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,O-Bis(trimethylsilyl)trifluoroacetamide is synthesized through the reaction of trifluoroacetamide with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silylating agent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N,O-Bis(trimethylsilyl)trifluoroacetamide primarily undergoes silylation reactions, where it reacts with compounds containing hydroxyl, carboxyl, amino, and thiol groups to form trimethylsilyl derivatives . This reaction is crucial for enhancing the volatility and stability of these compounds for analytical purposes.
Common Reagents and Conditions
The silylation reactions involving this compound typically require anhydrous conditions and are often carried out in the presence of a catalyst such as trimethylchlorosilane . The reactions are usually conducted at room temperature or slightly elevated temperatures to ensure complete silylation .
Major Products Formed
The major products formed from the silylation reactions are trimethylsilyl derivatives of the original compounds. For example, when reacting with alcohols, the product is a trimethylsilyl ether .
Scientific Research Applications
N,O-Bis(trimethylsilyl)trifluoroacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,O-Bis(trimethylsilyl)trifluoroacetamide involves the nucleophilic attack on the silicon atom of the silyl donor. This reaction produces a bimolecular transition state, leading to the formation of trimethylsilyl derivatives . The compound’s effectiveness as a silylation reagent is due to its ability to convert hydroxyl groups into trimethylsilyl ether groups, enhancing the analytes’ volatility and stability .
Comparison with Similar Compounds
N,O-Bis(trimethylsilyl)trifluoroacetamide is often compared with other silylation reagents such as N,O-Bis(trimethylsilyl)acetamide. While both compounds are effective silylation agents, this compound has the advantage of producing more volatile by-products, reducing chromatographic interference . Other similar compounds include:
- N,O-Bis(trimethylsilyl)acetamide
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide
- Trimethylsilyl chloride
This compound stands out due to its high efficiency in silylation reactions and its ability to produce volatile derivatives, making it a preferred choice in analytical chemistry .
Properties
IUPAC Name |
trimethylsilyl (1E)-2,2,2-trifluoro-N-trimethylsilylethanimidate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F3NOSi2/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6/h1-6H3/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOBLONWWXQEBS-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/N=C(\C(F)(F)F)/O[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F3NOSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | N,O-Bis(trimethylsilyl)trifluoroacetamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18374 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
25561-30-2 | |
Record name | Bis(trimethylsilyl)trifluoroacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethylsilyl 2,2,2-trifluoro-N-(trimethylsilyl)acetimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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